Mass Shift and Isotopic Purity vs. Tripentadecanoin and Tripentadecanoin-d29 for Quantitative Accuracy
Tripentadecanoin-d5 provides a +5 Da mass shift relative to endogenous TG(15:0/15:0/15:0) due to five deuterium atoms placed on the glycerol backbone, ensuring baseline separation in MS while preserving chromatographic co-elution . In contrast, the unlabeled Tripentadecanoin (m/z 764.7) is indistinguishable from the endogenous analyte, and the heavily labeled Tripentadecanoin-d29 (m/z 794.0) introduces a +29 Da shift, which can lead to altered retention time and extraction recovery, compromising quantitative accuracy .
| Evidence Dimension | Mass Shift (Da) relative to endogenous TG(15:0/15:0/15:0) |
|---|---|
| Target Compound Data | +5 Da (glycerol backbone labeling) |
| Comparator Or Baseline | Tripentadecanoin (unlabeled): +0 Da; Tripentadecanoin-d29: +29 Da (fatty acid chain labeling) |
| Quantified Difference | Tripentadecanoin-d5 provides a 5 Da difference vs. unlabeled and a 24 Da smaller shift than d29. |
| Conditions | Based on exact mass calculations from molecular formulas (C48H92O6 vs. C48H87D5O6 vs. C48H5D87O6). |
Why This Matters
A +5 Da shift minimizes deuterium isotope effects on chromatography and ionization, enabling more accurate co-elution and quantification compared to heavily deuterated analogs.
